



Application Notes and Protocols for 2-Deoxy-D-glucose-13C Metabolomics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG), a glucose analog, is a potent inhibitor of glycolysis. Its ability to enter cells via glucose transporters and become phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized, leads to the accumulation of 2-DG-6P and subsequent blockage of the glycolytic pathway.[1][2][3][4][5][6][7] This mechanism makes 2-DG a valuable tool in cancer research and for studying cellular metabolism. The use of stable isotope-labeled **2-Deoxy-D-glucose-13C** (2-DG-13C) allows for precise tracing of its metabolic fate and impact on related pathways.

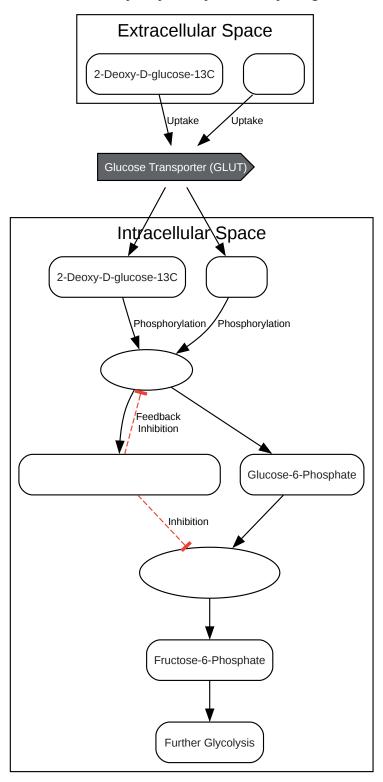
These application notes provide detailed protocols for sample preparation for the analysis of 2-DG-13C and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Pathway of 2-Deoxy-D-glucose

2-DG competitively inhibits glucose transport and is phosphorylated by hexokinase (HK) to 2-DG-6-phosphate.[8] This phosphorylated form cannot be isomerized by phosphoglucose isomerase (PGI), leading to its accumulation within the cell and subsequent inhibition of glycolysis.[2][5][6]



Inhibition of Glycolysis by 2-Deoxy-D-glucose



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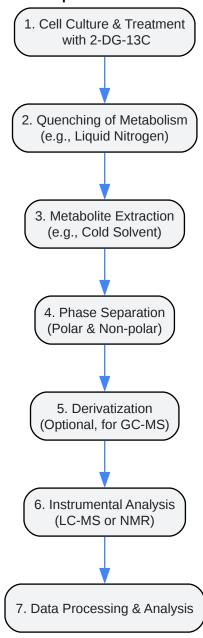
Mechanism of 2-Deoxy-D-glucose action.



Experimental Workflow Overview

A typical workflow for **2-Deoxy-D-glucose-13C** metabolomics involves several key steps from cell culture to data analysis. Careful execution of each step is critical for obtaining high-quality, reproducible data.

General Experimental Workflow



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A generalized workflow for metabolomics experiments.



Sample Preparation Protocols

Accurate and reproducible sample preparation is paramount for reliable metabolomics data. The following sections detail protocols for quenching cellular metabolism and extracting metabolites for both LC-MS and NMR analysis.

Quenching of Metabolism

The goal of quenching is to instantly halt all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting.

Protocol 1: Liquid Nitrogen Quenching (for adherent cells)

- Aspirate the cell culture medium.
- Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells.
- Proceed immediately to metabolite extraction.

Protocol 2: Cold Methanol Quenching (for suspension cells)

- Rapidly cool the cell suspension in an ice-water bath.
- Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
- Aspirate the supernatant.
- Resuspend the cell pellet in ice-cold 80% methanol (-80°C).
- · Proceed to metabolite extraction.

Metabolite Extraction

The choice of extraction solvent depends on the target metabolites and the analytical platform. For 2-DG-13C, a polar metabolite, methods favoring the extraction of polar compounds are recommended.



Protocol 3: Methanol/Chloroform/Water Extraction (for LC-MS and NMR)

This method allows for the separation of polar and non-polar metabolites.

- For quenched adherent cells, add 1 mL of a pre-chilled (-20°C) extraction solution of methanol:chloroform:water (2:1:1 v/v/v) to the frozen cell monolayer.
- For quenched suspension cells, add the same extraction solution to the cell pellet.
- Incubate on a shaker at 4°C for 15 minutes.
- Scrape the adherent cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- The supernatant will separate into two phases: an upper aqueous/methanol phase (polar metabolites) and a lower chloroform phase (non-polar metabolites).
- Carefully collect the upper aqueous phase containing 2-DG-13C and its phosphorylated form.
- Dry the collected polar fraction using a vacuum concentrator (e.g., SpeedVac).
- The dried extract can be reconstituted in a suitable solvent for LC-MS or NMR analysis.

Protocol 4: Acetonitrile/Methanol/Water Extraction (for LC-MS)

This is a protein precipitation method effective for extracting polar metabolites.

- To the quenched cell pellet or monolayer, add 1 mL of a pre-chilled (-20°C) extraction solvent of acetonitrile:methanol:water (40:40:20 v/v/v) containing 13C6-2-DG as an internal standard.
- Vortex vigorously for 1 minute.
- Incubate at -20°C for 30 minutes to allow for protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.



- Collect the supernatant containing the extracted metabolites.
- Dry the supernatant in a vacuum concentrator.
- Reconstitute the dried extract in a solvent compatible with your LC-MS method.

Quantitative Data on Extraction Methods

The efficiency of metabolite extraction can vary depending on the chosen method. The following table summarizes a comparison of different quenching and extraction procedures for HeLa cells, which can serve as a guide for selecting an appropriate method.

Quenching Method	Extraction Solvent	Total Intracellular Metabolites (nmol/10^6 cells)	Reference
Liquid Nitrogen	50% Acetonitrile	295.33	[9]
-40°C 50% Methanol	50% Acetonitrile	245.12	[9]
0.5°C Normal Saline	50% Acetonitrile	21.51	[9]
Liquid Nitrogen	80% Methanol	288.97	[9]
Liquid Nitrogen	Methanol/Chloroform/ Water	276.45	[9]
Liquid Nitrogen	70% Ethanol (75°C)	254.88	[9]

Note: The values are based on a study on HeLa cells and may vary for different cell types and specific metabolites like 2-DG-13C.

Detailed Experimental Protocols LC-MS Analysis of 2-Deoxy-D-glucose-13C

This protocol is adapted for the analysis of 2-DG-13C and its phosphorylated metabolite.

- 1. Sample Preparation:
- Follow Protocol 1 for quenching and Protocol 4 for extraction.



- Reconstitute the dried extract in 100 μL of 50% acetonitrile in water.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
- Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from high organic to high aqueous content.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Negative electrospray ionization (ESI-) is typically used for phosphorylated compounds.
- MRM Transitions (for Triple Quadrupole):
 - 2-DG-13C: Monitor the specific parent and fragment ion masses.
 - 2-DG-6P-13C: Monitor the specific parent and fragment ion masses.
 - Internal Standard (e.g., 13C6-Glucose): Monitor the specific parent and fragment ion masses.

NMR Analysis of 2-Deoxy-D-glucose-13C

NMR spectroscopy provides structural information and can be used for quantification.



- 1. Sample Preparation:
- Follow Protocol 1 for quenching and Protocol 3 for extraction.
- Dry the polar extract completely.
- Reconstitute the dried extract in 500 μL of a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Experiments:
 - 1D 1H NMR: For initial assessment and quantification.
 - 1D 13C NMR: For direct detection of the 13C label.
 - 2D 1H-13C HSQC: To correlate protons with their attached carbons, confirming the position of the 13C label.
- Data Processing: Process the data using appropriate software (e.g., TopSpin, MestReNova).
 Integrate the peaks of interest relative to the internal standard for quantification.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the preparation of samples for **2-Deoxy-D-glucose-13C** metabolomics studies. The choice of quenching and extraction methods should be optimized based on the specific cell type and experimental goals to ensure high-quality and reproducible data. The provided quantitative data and detailed protocols for both LC-MS and NMR analysis will aid researchers in accurately tracing the metabolic fate of 2-DG-13C and elucidating its effects on cellular metabolism.



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